molecular formula C10H16ClN5 B12665987 6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine CAS No. 84712-73-2

6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12665987
CAS No.: 84712-73-2
M. Wt: 241.72 g/mol
InChI Key: UFJQDXKKUXQRHW-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. Triazines are a class of nitrogen-containing heterocycles that are widely used in various applications, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its herbicidal properties and is used to control a variety of weeds in agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with cyclopentylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate, to facilitate the substitution of chlorine atoms with the desired amine groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dioxane or dichloroethane are commonly used, and the reaction temperature is carefully controlled to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products Formed

The major products formed from substitution reactions include various substituted triazines, depending on the nucleophile used. For example, the reaction with morpholine can yield a morpholine-substituted triazine .

Mechanism of Action

The herbicidal activity of 6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative damage to the plant cells, ultimately causing the death of the weed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct herbicidal properties compared to other triazines. Its cyclopentyl and ethyl groups contribute to its selectivity and effectiveness in controlling specific types of weeds .

Properties

CAS No.

84712-73-2

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

6-chloro-2-N-cyclopentyl-4-N-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H16ClN5/c1-2-12-9-14-8(11)15-10(16-9)13-7-5-3-4-6-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16)

InChI Key

UFJQDXKKUXQRHW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC2CCCC2

Origin of Product

United States

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